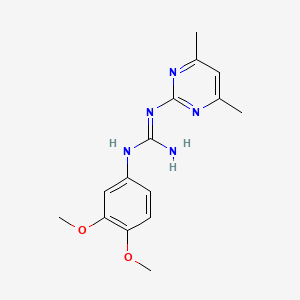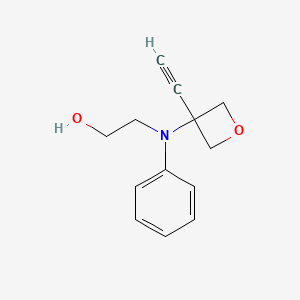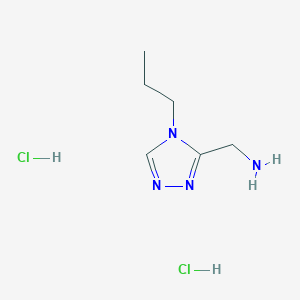
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (DMPPG) is a small molecule compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as the mechanism of action of various drugs and compounds. It has also been used to study the effects of various environmental factors on biochemistry and physiology. In addition, it has been used in the development of novel drugs and compounds, and in the study of various diseases and conditions.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, resulting in the activation of a signaling cascade and the subsequent production of various biochemical and physiological effects. It is also believed to interact with a variety of other proteins and enzymes, resulting in the production of various effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as adenylate cyclase and phospholipase C, resulting in the production of various second messengers, such as cAMP and IP3. It has also been found to increase the activity of certain receptors, such as the dopamine receptor, resulting in the production of various biochemical and physiological effects. In addition, it has been found to increase the activity of various ion channels, such as the calcium channel, resulting in the production of various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and has a wide range of applications in scientific research. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not water soluble, meaning it must be dissolved in a solvent such as dimethyl sulfoxide before use. In addition, it has a relatively short shelf life, meaning it must be stored properly and used within a certain amount of time.
Direcciones Futuras
There are a number of potential future directions for research involving N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. One potential direction is the development of novel drugs and compounds that utilize N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as a building block. Another potential direction is the use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in the study of various diseases and conditions. In addition, further research could be conducted to better understand the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine and its biochemical and physiological effects. Finally, further research could be conducted to better understand the advantages and limitations of using N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in laboratory experiments.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be synthesized in a variety of ways, including the use of a Grignard reaction, a reaction between an aldehyde or ketone and a primary or secondary amine, or a reaction between a carboxylic acid and an amine. The Grignard reaction is the most commonly used method for synthesizing N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and involves the reaction of 3,4-dimethoxyphenylmagnesium bromide and 4,6-dimethylpyrimidine-2-ylamine in the presence of a base. This reaction yields the desired compound in high yields.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNDCVZHQYAEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)





![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)
![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)